molecular formula C19H16BrNO6 B2921484 6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 693255-19-5

6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2921484
CAS No.: 693255-19-5
M. Wt: 434.242
InChI Key: BPIUDBJWDSIIFK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, and stability. These properties could be determined through experimental testing .

Scientific Research Applications

G Protein-Coupled Receptor GPR35 Agonist

6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, a derivative closely related to the compound , has been identified as a potent and selective agonist for the G protein-coupled receptor GPR35. This compound, labeled as [(3)H]PSB-13253, was used to study the human GPR35 receptor in Chinese hamster ovary cells, revealing high affinity and selective binding properties. The study contributed to the understanding of GPR35's role and potential as a therapeutic target (Thimm et al., 2013).

Synthesis and Characterization

Another study focused on the synthesis and characterization of structurally similar chromene derivatives. While not directly investigating the specific compound, this research provides insights into the synthetic pathways and structural analysis of chromene derivatives, which is crucial for understanding the chemical behavior and potential applications of such compounds (Chen et al., 2012).

Molecular Structure Analysis

Research into the molecular structures of chromene compounds, including those with methoxy groups, offers insights into their crystal structures and intermolecular interactions. This information is vital for predicting and manipulating the chemical and physical properties of these compounds for various scientific applications (da Silva et al., 2007).

Fluorescence Properties

A study on benzo[c]coumarin carboxylic acids, which share structural similarities with the compound , explored their fluorescence properties. These properties are significant for applications in materials science, particularly in the development of fluorescent materials and sensors (Shi et al., 2017).

Electrochromic Materials

Research into aromatic polyamides with pendent dimethoxy-substituted triphenylamine units, related to the compound of interest, has applications in developing electrochromic materials. These materials are important for smart window technologies and electronic display systems (Chang & Liou, 2008).

Crystallography and Polymorphism

Studies on the crystallography of related chromene compounds, including their polymorphic forms, provide essential information for the pharmaceutical industry, particularly in drug formulation and design (Reis et al., 2013).

Cancer Treatment Research

A derivative of the compound, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, was studied for its potential in mitigating drug resistance in leukemia cells. This research is crucial for developing new cancer therapies (Das et al., 2009).

Pharmacological Tools Development

Research into 8-amido-chromen-4-one-2-carboxylic acid derivatives, closely related to the target compound, has led to the development of pharmacological tools for studying GPR35. These tools are important for exploring the receptor's physiological role and its viability as a drug target (Funke et al., 2013).

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, investigations into its reactivity, and exploration of its potential uses. For example, if it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO6/c1-24-14-5-4-12(9-15(14)25-2)21-18(22)13-7-10-6-11(20)8-16(26-3)17(10)27-19(13)23/h4-9H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIUDBJWDSIIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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